molecular formula C18H16F3N3O2S B10908310 Ethyl 2-(3-cyclopropyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Ethyl 2-(3-cyclopropyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B10908310
M. Wt: 395.4 g/mol
InChI Key: DQHYDVUXIBEZMR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyclopropyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound with a unique structure that includes a cyclopropyl group, a thiophene ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyclopropyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, thiophene, and trifluoromethyl groups. The final step involves the esterification of the carboxylic acid intermediate to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyclopropyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Ethyl 2-(3-cyclopropyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique electronic properties make it of interest in the development of new materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyclopropyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-(3-cyclopropyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can be compared with similar compounds such as:

  • Ethyl 2-(3-cyclopropyl-6-(thiophen-2-yl)-4-(methyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
  • Ethyl 2-(3-cyclopropyl-6-(thiophen-2-yl)-4-(chloromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

These compounds share similar structural features but differ in the substituents attached to the pyrazolo[3,4-b]pyridine core. The presence of different substituents can significantly impact the compound’s chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C18H16F3N3O2S

Molecular Weight

395.4 g/mol

IUPAC Name

ethyl 2-[3-cyclopropyl-6-thiophen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate

InChI

InChI=1S/C18H16F3N3O2S/c1-2-26-14(25)9-24-17-15(16(23-24)10-5-6-10)11(18(19,20)21)8-12(22-17)13-4-3-7-27-13/h3-4,7-8,10H,2,5-6,9H2,1H3

InChI Key

DQHYDVUXIBEZMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C(=N1)C4CC4

Origin of Product

United States

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